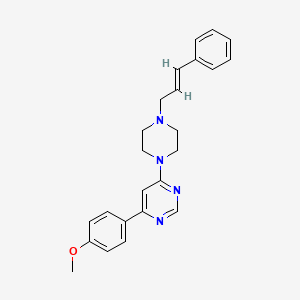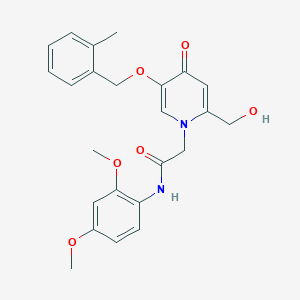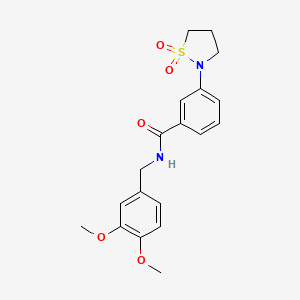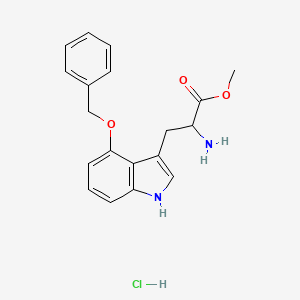
N-(4-chlorophenyl)-4-(6-chloro-2-pyridinyl)tetrahydro-1(2H)-pyrazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-4-(6-chloro-2-pyridinyl)tetrahydro-1(2H)-pyrazinecarboxamide, or CP-636, is a novel synthetic compound with potential therapeutic applications in a variety of medical fields. CP-636 is a small molecule that contains both a phenyl and pyridinyl group, making it a hybrid of two common chemical structures. It has been studied for its potential to act as an anti-inflammatory, an anti-oxidant, and a neuroprotective agent. CP-636 has been found to be effective in treating a variety of disorders, including cancer, Alzheimer’s disease, and Parkinson’s disease. In addition, CP-636 has been shown to possess anti-bacterial, anti-fungal, and anti-viral properties.
Aplicaciones Científicas De Investigación
Chemical Transformations and Derivatives
- N-(4-chlorophenyl)-β-alanine was used in a cyclization reaction to produce various derivatives, including tetrahydropyridine, dihydropyrazolone, and oxazole derivatives, which exhibited weak antibacterial activity (Anusevičius et al., 2014).
Synthesis of Novel Compounds
- 4-oxo-N, 2, 6-triphenyl piperidine-3-carboxamides were synthesized, leading to the creation of novel pyrazolo[4,3-c]pyridine-3-ols (Karthikeyan et al., 2014).
Interaction with Metal Ions
- Pyridine- and pyrazine-2-carboxamide thiosemicarbazones were found to interact with mercury(II), forming complexes with distinct coordination modes and exhibiting intra- and intermolecular hydrogen bonding (Abram et al., 2006).
Coordination Chemistry
- The synthesis of new pyridine dicarboxamide ligands and their complexation with copper(II) led to the formation of mono-, di-, tri-, and tetranuclear copper complexes (Jain et al., 2004).
Development of Polymers
- New soluble polyamides were synthesized from an unsymmetrical diamine monomer containing triaryl pyridine pendent group, demonstrating good thermal stability and solubility in polar aprotic solvents (Ghaemy et al., 2010).
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-4-(6-chloropyridin-2-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N4O/c17-12-4-6-13(7-5-12)19-16(23)22-10-8-21(9-11-22)15-3-1-2-14(18)20-15/h1-7H,8-11H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFJPFJQVOHHUDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC(=CC=C2)Cl)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(1-methyl-1H-1,2,3-triazol-4-yl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl]benzoic acid](/img/structure/B2755800.png)
![4-[(2,4-Difluorophenyl)methyl]oxan-4-amine](/img/structure/B2755801.png)
![5,6,7,8-Tetrahydroquinazolin-4-yl-[4-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B2755803.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio]acetamide](/img/structure/B2755805.png)
amine dihydrochloride](/img/structure/B2755806.png)
![3-[(2-Fluorophenyl)methylsulfanyl]-6-(furan-2-yl)pyridazine](/img/structure/B2755807.png)
![2-({1-[(1-Acetylpyrrolidin-3-yl)methyl]piperidin-4-yl}methyl)-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2755808.png)





![[1-(6-piperidino-4-pyrimidinyl)-1H-imidazol-4-yl][4-(2-pyrimidinyl)piperazino]methanone](/img/structure/B2755819.png)